molecular formula C10H18O2 B7821862 Nonenoic acid, methyl ester

Nonenoic acid, methyl ester

Cat. No.: B7821862
M. Wt: 170.25 g/mol
InChI Key: ZWNPUELCBZVMDA-UHFFFAOYSA-N
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Description

Nonenoic acid, methyl ester, also known as methyl nonenoate, is an organic compound with the molecular formula C10H18O2. It is a fatty acid methyl ester derived from nonenoic acid. This compound is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonenoic acid, methyl ester can be synthesized through the esterification of nonenoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Nonenoic acid+MethanolH2SO4Nonenoic acid, methyl ester+Water\text{Nonenoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Nonenoic acid+MethanolH2​SO4​​Nonenoic acid, methyl ester+Water

Industrial Production Methods

Industrial production of this compound often involves the ozonolysis of oleic acid, followed by esterification. This method is efficient and yields high purity products. The ozonolysis process breaks down oleic acid into nonenoic acid and other by-products, which are then esterified with methanol to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Nonenoic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nonanoic acid.

    Reduction: It can be reduced to form nonanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products

    Oxidation: Nonanoic acid.

    Reduction: Nonanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Nonenoic acid, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: It is studied for its role in lipid metabolism and as a potential biomarker for certain diseases.

    Medicine: It is investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: It is used in the production of plasticizers, lubricants, and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of nonenoic acid, methyl ester involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release nonenoic acid, which then participates in metabolic pathways. The ester group can also undergo nucleophilic attack, leading to various chemical transformations.

Comparison with Similar Compounds

Nonenoic acid, methyl ester can be compared with other fatty acid methyl esters, such as:

    Methyl octanoate: Similar in structure but with one less carbon atom.

    Methyl decanoate: Similar in structure but with one more carbon atom.

    Methyl palmitate: A longer-chain fatty acid methyl ester.

Uniqueness

This compound is unique due to its specific chain length and the presence of a double bond, which imparts distinct chemical and physical properties compared to other fatty acid methyl esters.

Properties

IUPAC Name

methyl non-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNPUELCBZVMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047638
Record name Methyl 2-nonenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111-79-5
Record name Methyl 2-nonenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nonenoic acid, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 2-nonenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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